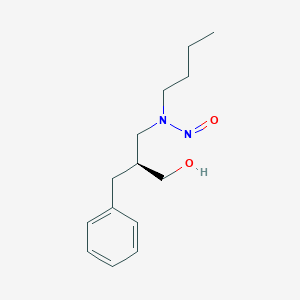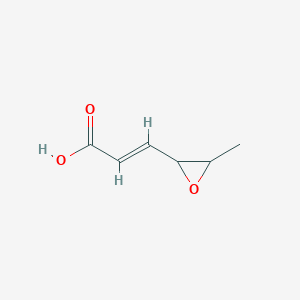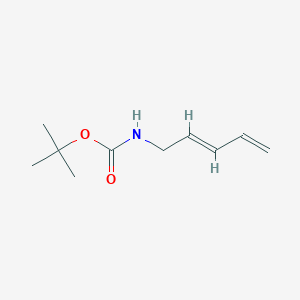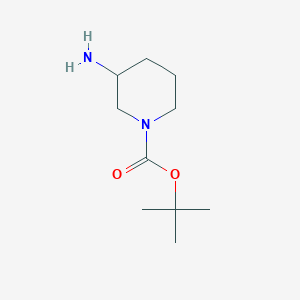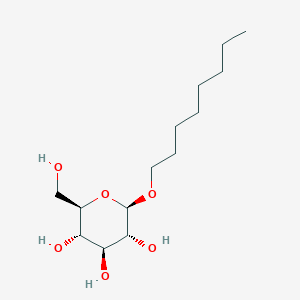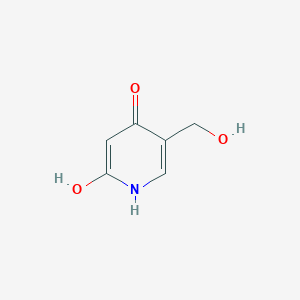
2,4-Dihydroxy-5-hydroxymethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of 2,4-dihydroxypyridine derivatives, which includes compounds like 5-chloro-2,4-dihydroxypyridine. These studies have examined the reactivity of these compounds towards various reagents, providing insights into their chemical properties and potential applications in synthetic chemistry (Kolder & Hertog, 2010), (Hertog, Combe, & Kolder, 2010).
Antipyridoxine Activity
A significant application of 2,4-dihydroxy-5-hydroxymethylpyridine derivatives has been observed in bioassays with chicks, where compounds like 2,4-dimethyl-3-hydroxy-5-hydroxymethylpyridine have shown potent inhibitory effects on pyridoxine (vitamin B6) (Ott, 1946).
Halogen Atom Migration Studies
Further studies have been conducted on the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which contributes to the understanding of the chemical behavior and potential applications of these compounds in various synthetic pathways (Hertog & Schogt, 2010).
Synthetic Routes to Multi-substituted 2-Aminopyridines
The compound has also been involved in the development of synthetic routes to multi-substituted 2-aminopyridines, demonstrating its utility in the synthesis of complex organic molecules (Xin et al., 2013).
Antibacterial and Antifungal Screening
Derivatives of 2,4-dihydroxy-5-hydroxymethylpyridine have been synthesized and subjected to antibacterial and antifungal screenings, indicating their potential use in the development of new therapeutic agents (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Safety And Hazards
The safety data sheet for 2,4-Dihydroxy-5-hydroxymethylpyridine suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, wash off with soap and plenty of water . It is advised to avoid dust formation and breathing mist, gas, or vapors .
properties
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-2-7-6(10)1-5(4)9/h1-2,8H,3H2,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXQFPQQJKZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716233 |
Source


|
| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-hydroxymethylpyridine | |
CAS RN |
143834-60-0 |
Source


|
| Record name | 4-Hydroxy-5-(hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

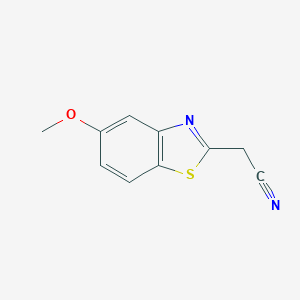
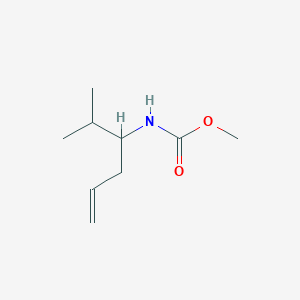
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)


